molecular formula C8H10ClN B1598618 4-Chloro-2-propylpyridine CAS No. 93856-98-5

4-Chloro-2-propylpyridine

Cat. No. B1598618
CAS RN: 93856-98-5
M. Wt: 155.62 g/mol
InChI Key: XACBIHLRDPQCGQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-propylpyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

The synthesis of “4-Chloro-2-propylpyridine” is not explicitly mentioned in the available sources. However, there are general methods for the synthesis of chloropyridines2. These methods involve catalytic protodeboronation of pinacol boronic esters2.



Molecular Structure Analysis

The molecular structure of “4-Chloro-2-propylpyridine” is not explicitly provided in the available sources. However, a related compound, “4-Chloro-2-propylpyridine hydrochloride (1:1)”, has a molecular formula of C8H11Cl2N and an average mass of 192.086 Da3.



Chemical Reactions Analysis

Specific chemical reactions involving “4-Chloro-2-propylpyridine” are not mentioned in the available sources. However, general principles of chemical reactions can be applied. For instance, chloropyridines can undergo nucleophilic substitution reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-propylpyridine” are not explicitly mentioned in the available sources. However, related compounds like “4-Chloropyridine” have a molecular weight of 113.5451.


Scientific Research Applications

Electrochemical Deposition of Aluminum

A study by Fang et al. (2015) discusses the use of a neutral ligand, 4-propylpyridine, complexed with AlCl3 in ionic liquid (IL) form. This IL facilitates the electrochemical deposition of aluminum, differing from conventional ILs by having an Al-containing cation as the electroactive species. This approach is beneficial for aluminum electrodeposition processes (Fang et al., 2015).

Photophysical Properties and Redox Behavior in Cyclometalated Complexes

Research by Neve et al. (1999) involves the synthesis of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands. These complexes exhibit oxidation and ligand-centered reduction processes, contributing to the understanding of photophysical properties and redox behavior in metal complexes (Neve et al., 1999).

Development of Metal Complexes for Various Applications

Liu et al. (2001) report on the reaction of 4′-chloro-2,2′:6′,2″-terpyridine with various alcohols, leading to the development of several metal complexes. These complexes have potential applications in fields like material science and catalysis (Liu et al., 2001).

Synthesis of Supramolecular Polymers

Schubert et al. (2002) describe an improved synthesis method for 4′-chloro-2,2′:6′,2′′-terpyridine, used for reacting with α,ω-bishydroxy-functionalized poly(propylene oxide). This work is relevant to the field of supramolecular chemistry, particularly in constructing non-covalent architectures (Schubert et al., 2002).

Applications in Photocatalytic Hydrogen Production

Research by Du et al. (2008) explores the use of Platinum(II) bi- and terpyridyl chloro complexes in photocatalytic hydrogen production from water. This study contributes significantly to renewable energy research, especially in understanding the mechanisms of hydrogen generation (Du et al., 2008).

Directed Lithiation and Synthesis Applications

Marsais et al. (1988) investigate the directed lithiation of 4-chloro and 4-fluoropyridines, leading to the synthesis of various disubstituted pyridines. This process is crucial in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals (Marsais et al., 1988).

Application in Olefin Oligo- and Polymerization

Fuhrmann et al. (1996) discuss the synthesis of group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes are applied in alpha-olefin oligo- and polymerization, indicating their significance in polymer science (Fuhrmann et al., 1996).

Water Oxidation Catalysis

Kaveevivitchai et al. (2012) explore a family of mononuclear Ru(II) complexes as catalysts for water oxidation. These findings contribute to the field of catalysis, particularly in energy and environmental applications (Kaveevivitchai et al., 2012).

Safety And Hazards

Specific safety and hazard information for “4-Chloro-2-propylpyridine” is not available in the sources I have access to. It’s crucial to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “4-Chloro-2-propylpyridine” are not specified in the available sources. However, the field of chemical synthesis and drug discovery is continually evolving, with ongoing research into new methodologies and applications567.


Please note that this information is based on the available data and might not be fully accurate or complete. For detailed and specific information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

4-chloro-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACBIHLRDPQCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239790
Record name 4-Chloro-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-propylpyridine

CAS RN

93856-98-5
Record name 4-Chloro-2-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93856-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-propylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-propylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-propylpyridine
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Synthesis routes and methods I

Procedure details

A 1.5M solution of LDA in hexane (100 mL, 150 mmol) was cooled to -60° C. in an isopropyl alcohol/dry ice bath. To the stirred LDA solution, under nitrogen, was added, dropwise over a 0.5 hours period, a solution of 17.466 g (137 mmol) of 4-chloro-2-picoline (the product of Step 1 of Example 58) in 80 mL of dry THF. The reaction mixture was stirred for 0.5 hours at -60° C. and then a solution of 10.95 mL (137 mmol) of ethyl iodide in 30 mL of dry THF was added, dropwise over a 20 minute period. After the reaction mixture was stirred at -60° C. for 0.5 hours, the cooling bath was allowed to slowly (1.5 hours) warm to -30° C. According to TLC analysis on silica gel eluted with 5% methanol in methylene chloride, the reaction had gone to completion. The reaction mixture was poured into cold brine and the aqueous mixture was extracted with methylene chloride. The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was distilled to afford 12.667 g (60% yield of the title compound, b.p. 77°-80° C. (10 mm Hg).
[Compound]
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solution
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17.466 g
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10.95 mL
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Reaction Step Five
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30 mL
Type
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Reaction Step Five
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Quantity
80 mL
Type
solvent
Reaction Step Six
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of LDA (0.13 moles) in THF/hexanes (40 mL/40 mL) at −60° C. under argon was added a solution of 4-chloro-2-picoline (15 g) in THF (250 mL) over 20 min. After a further 30 min at −60° C. iodoethane (10.4 mL) in THF (60 mL) was added over 20 min, the reaction stirred at −60° C. for 1.5 h and then allowed to warm to −30° C. The mixture was poured into brine and extracted with dichloromethane. After drying (MgSO4) and purification by chromatography eluting with dichloromethane in petroleum ether (70-100%) followed by dichloromethane containing methanol (0 to 5%) the title compound was obtained as a brown oil (12.35 g). 1H NMR δ (CDCl3) 0.97 (3H, t), 1.75 (2H, m), 2.75 (2H, t), 7.12 (1H, m), 7.16 (1H, d), 8.42 (1H, d).
Name
Quantity
0.13 mol
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15 g
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THF hexanes
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40 mL
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250 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Li, DTW Chu, A Claiborne, CS Cooper… - Journal of medicinal …, 1996 - ACS Publications
… To a stirred solution of LDA (89.9 mmol), prepared from diisopropylamine and n-butyllithium in 20 mL of THF at −60 C, was added a solution of 4-chloro-2-propylpyridine (12.66 g, 81.9 …
Number of citations: 104 pubs.acs.org

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